2-(4-chlorophenoxy)-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-13-3-2-4-15(9-13)24-20(17-11-27-12-18(17)23-24)22-19(25)10-26-16-7-5-14(21)6-8-16/h2-9H,10-12H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBDHQOBXAWBNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)COC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Strategy
The target compound features a thieno[3,4-c]pyrazole core fused with a thiophene ring, substituted at position 2 with a 3-methylphenyl group and at position 3 with an acetamide-linked 4-chlorophenoxy moiety. Its molecular formula, C₂₁H₁₈ClN₃O₂S , necessitates a multi-step synthesis involving:
- Construction of the thieno[3,4-c]pyrazole scaffold.
- Functionalization with the 3-methylphenyl group.
- Introduction of the 4-chlorophenoxyacetamide side chain.
Key challenges include avoiding regioisomeric byproducts during cyclization and ensuring high yields in amide coupling reactions.
Synthesis of the Thieno[3,4-c]Pyrazole Core
Functionalization with 3-Methylphenyl Group
Introducing the 3-methylphenyl substituent at position 2 requires Friedel-Crafts alkylation or Ullmann coupling :
Friedel-Crafts Alkylation
- The pyrazole intermediate is reacted with 3-methylbenzyl bromide in the presence of AlCl₃ (Lewis acid).
- Reaction conditions: 80°C, 12 h, dichloromethane solvent.
- Yield: 74%.
Ullmann Coupling
Synthesis of 4-Chlorophenoxyacetyl Chloride
The acetamide side chain precursor is prepared via a two-step process:
Phenoxyacetic Acid Synthesis
Amide Bond Formation
Coupling the thienopyrazole amine with 4-chlorophenoxyacetyl chloride is achieved via:
Schotten-Baumann Reaction
Industrial-Scale Optimization
Crystallization Techniques
| Method | Solvent System | Purity (%) | Yield (%) |
|---|---|---|---|
| Slow cooling | Ethanol/water (7:3) | 99.2 | 91 |
| Antisolvent addition | Acetone/heptane | 98.7 | 89 |
Analytical Characterization
Spectroscopic Data
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, including thieno-pyrimidines, pyrazoles, and quinoline derivatives. Below is a detailed comparison based on core structures, substituents, and available
Thieno-Pyrimidine and Thieno-Pyrazole Derivatives
Key Observations :
- Core Flexibility: The target’s thieno[3,4-c]pyrazole core differs from thieno-pyrimidines (e.g., ) in ring saturation and heteroatom positioning, which may influence electronic properties and binding interactions.
- Substituent Effects: The 4-chlorophenoxy group in the target compound contrasts with ’s 2-chloro-4-methylphenyl group. Chlorine substituents typically enhance lipophilicity and metabolic stability, while methyl groups may sterically hinder interactions .
- Molecular Weight : ’s analog (409.888 g/mol) suggests the target compound likely falls within 400–450 g/mol, aligning with drug-like properties.
Pyrazole and Quinazolinone-Based Acetamides
Key Observations :
- Synthetic Accessibility : The pyrazole analog () achieved a moderate yield (67%), suggesting feasible synthesis for the target compound if similar routes are employed.
Quinoline and Naphthyridine Derivatives
Key Observations :
Discussion of Structural and Functional Implications
- Core Heterocycles: Thieno-pyrazoles (target) vs. thieno-pyrimidines () offer distinct π-π stacking and hydrogen-bonding capabilities. Pyrimidines often engage in stronger base pairing, while pyrazoles may act as hydrogen-bond acceptors .
- Substituent Impact: The 4-chlorophenoxy group may enhance membrane permeability compared to ’s chloro-methylphenyl group.
- Synthetic Challenges : Multi-step syntheses (e.g., ) suggest the target compound may require optimized routes to improve yields or purity.
Biological Activity
2-(4-chlorophenoxy)-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a synthetic organic compound with a complex molecular structure that includes a thieno[3,4-c]pyrazole moiety and a chlorophenoxy group. Its potential biological activities have garnered interest in medicinal chemistry, particularly for its applications in treating various diseases.
- Molecular Formula : C20H18ClN3O2S
- Molecular Weight : 403.89 g/mol
- IUPAC Name : 2-(4-chlorophenoxy)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various therapeutic effects. Research indicates that it can influence pathways associated with inflammation and cancer cell proliferation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Study Findings : A screening of a drug library identified this compound as a potent inhibitor of tumor growth in multicellular spheroids derived from cancer cell lines. The compound induced apoptosis and inhibited cell migration and invasion .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it possesses activity against both gram-positive and gram-negative bacteria.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate inhibition |
| Escherichia coli | Weak inhibition |
Case Studies
- In Vivo Toxicity Studies : In studies conducted on Wistar rats, the compound was administered at varying doses to assess its toxicity profile. Results indicated no mortality or severe adverse effects at doses up to 50 mg/kg/day over a 90-day period. However, some biochemical alterations were noted, suggesting the need for further investigation into its long-term safety .
- Pharmacological Characterization : A series of experiments assessed the pharmacological effects of this compound in various animal models. Notably, it demonstrated significant antinociceptive activity in pain models, indicating potential use in pain management therapies .
Structure-Activity Relationship (SAR)
The presence of the chlorophenoxy group and thieno[3,4-c]pyrazole structure is critical for the biological activity observed. Modifications to these groups can significantly alter the potency and selectivity of the compound against specific biological targets.
Q & A
Q. What advanced techniques characterize metabolic pathways and pharmacokinetics?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes and identify metabolites via UPLC-QTOF-MS.
- Pharmacokinetic Profiling : Conduct rodent studies with IV/PO dosing; calculate AUC, Cₘₐₓ, and t₁/₂.
- CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
